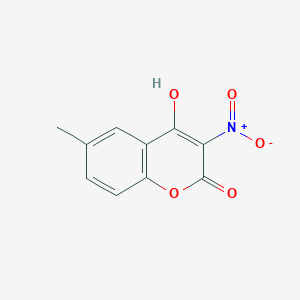

4-Hydroxy-6-methyl-3-nitrocoumarin

Übersicht

Beschreibung

4-Hydroxy-6-methyl-3-nitrocoumarin is a chemical compound . It is a derivative of coumarin, a type of aromatic organic chemical compound .

Synthesis Analysis

The synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin involves several steps. The literature suggests that the synthesis of 4-hydroxycoumarin derivatives often starts with simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .Chemical Reactions Analysis

4-Hydroxycoumarins are versatile heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They exhibit both electrophilic and nucleophilic properties . The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . The oxygen atom of the hydroxyl group is the main site for attack by acylating and alkylating agents .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

Coumarin fluorescent probes have been one of the hot topics in recent years . They are widely used in biochemistry, environmental protection, and disease prevention . The detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced .

Biological Activities

Coumarin is widely found in nature and has a variety of biological activities, usually associated with low toxicity . It is widely distributed in different parts of plants and has the highest concentration in fruits, seeds, roots, and leaves .

Medicinal Chemistry

Coumarin derivatives synthesized by modifying the structure of the benzopyran ring show different pharmacological activities and they are widely used in the medicine field . These properties encompass antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial activities .

FDA Approved Drugs

Several coumarin derivatives have been approved by FDA for clinical usage. These include anticoagulant drugs such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon, trioxsalen which is employed for the treatment of vitiligo, and esculin which is used in combination against hemorrhoids .

Synthesis of Heterocyclic Compounds

4-Hydroxycoumarin derivatives are significant starting material in the synthesis of complex heterocyclic scaffolds . This review summarizes the latest researches on the application of 4-hydroxycoumarin in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .

Materials Science

π-Extended coumarins possess widespread applications in materials science, in particular, they are endowed with photo-physical properties . Such complex polycyclic structures could be obtained starting from 3,4-disubstituted coumarins via annulation reactions following C−H activation strategies .

Safety And Hazards

4-Hydroxy-6-methyl-3-nitrocoumarin is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing .

Eigenschaften

IUPAC Name |

4-hydroxy-6-methyl-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)16-7/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUALEWXMXRPRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-methyl-3-nitrocoumarin | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2711837.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2711838.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2711847.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2711850.png)